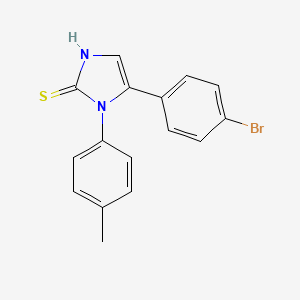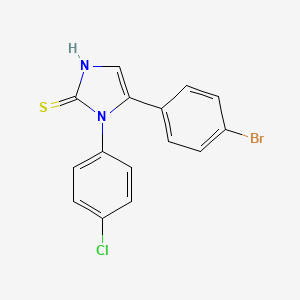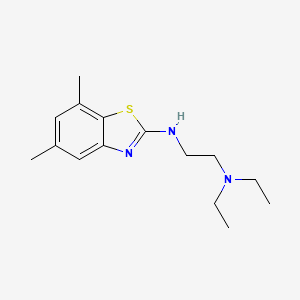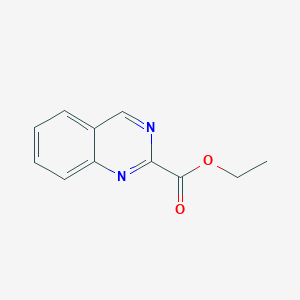
Ethyl quinazoline-2-carboxylate
Overview
Description
Ethyl quinazoline-2-carboxylate is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their wide range of therapeutic applications, including anti-cancer, anti-inflammatory, anti-bacterial, and anti-viral properties . This compound, specifically, is a compound of interest in medicinal chemistry and organic synthesis.
Mechanism of Action
Target of Action
The primary targets of Ethyl quinazoline-2-carboxylate are currently unknown. As a derivative of quinazoline, it may share similar targets with other quinazoline compounds . .
Mode of Action
It is likely that it interacts with its targets in a manner similar to other quinazoline derivatives . These interactions could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.
Biochemical Pathways
This compound may affect various biochemical pathways due to its potential interactions with multiple targets. Quinazoline derivatives have been shown to impact a broad range of biological activities, suggesting that this compound could similarly influence multiple pathways . .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities of quinazoline derivatives, it is plausible that this compound could have a wide range of effects at the molecular and cellular levels . More research is needed to elucidate these effects.
Biochemical Analysis
Biochemical Properties
Ethyl quinazoline-2-carboxylate plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of nucleotides. These interactions often involve the binding of this compound to the active sites of enzymes, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can affect the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell growth and survival . Additionally, it has been shown to alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition or activation of enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing enzyme activity or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and induction of apoptosis . Threshold effects have been observed, where the compound’s effects become more pronounced at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of nucleotides, amino acids, and other biomolecules . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell . For example, this compound can inhibit the activity of enzymes involved in nucleotide synthesis, leading to reduced levels of nucleotides and subsequent effects on DNA and RNA synthesis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments . These interactions can influence the localization and accumulation of this compound within specific tissues or organelles . For instance, binding to specific transporters can enhance the uptake of this compound into cells, while interactions with binding proteins can affect its distribution within the cytoplasm or nucleus.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl quinazoline-2-carboxylate can be synthesized through various methods. One common approach involves the condensation of anthranilamide with ethyl oxalate under reflux conditions . Another method includes the reaction of aniline with ethyl glyoxalate in the presence of a catalyst to form the quinazoline ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl quinazoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dicarboxylate derivatives.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Ethyl quinazoline-2-carboxylate has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications in the treatment of cancer, inflammation, and bacterial infections.
Industry: this compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
- Quinazoline-2,4-dicarboxylate
- Dihydroquinazoline derivatives
- Substituted quinazoline derivatives
Comparison: Ethyl quinazoline-2-carboxylate is unique due to its specific ethyl ester functional group, which can influence its solubility, reactivity, and biological activity. Compared to other quinazoline derivatives, it may exhibit different pharmacokinetic properties and therapeutic potentials .
Properties
IUPAC Name |
ethyl quinazoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABTMLXPTVXSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653759 | |
| Record name | Ethyl quinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869299-42-3 | |
| Record name | Ethyl quinazoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,2-trifluoroethyl N-[4-(trifluoromethyl)phenyl]carbamate](/img/structure/B1438986.png)
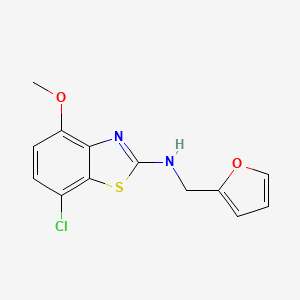
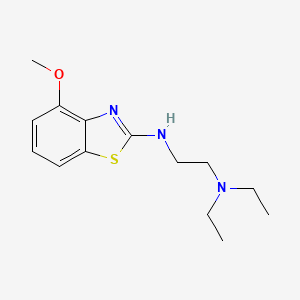
![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)
![3-Bromo-4-[(3,5-dimethylbenzyl)oxy]benzenecarbaldehyde](/img/structure/B1438991.png)
![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)
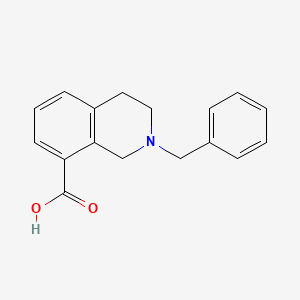
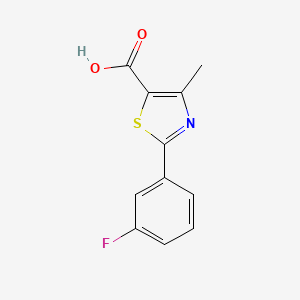
![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)

